(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-2-benzylidene-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21-17-8-9-19-18(13-23(14-26-19)12-16-7-4-10-25-16)22(17)27-20(21)11-15-5-2-1-3-6-15/h1-11H,12-14H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYWOCHQSLMMT-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Oxazine Ring Formation: The oxazine ring is formed by reacting the benzofuran intermediate with an amine and a suitable aldehyde under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the oxazine intermediate and benzaldehyde in the presence of a base.
Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the oxazine intermediate with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzofuran and oxazine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzofuroxazine compounds exhibit significant anticancer properties. In particular, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction and cell cycle arrest. Studies have shown that these compounds can inhibit tumor growth in vivo, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been studied for its potential as an enzyme inhibitor. Notably, it shows promise in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This property could be beneficial in treating hyperpigmentation disorders and developing skin-lightening agents .
Material Science Applications
Polymer Synthesis
The compound's unique structure allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to UV degradation, making them suitable for applications in coatings and packaging materials .
Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites. When combined with nanomaterials such as graphene or silica nanoparticles, the resulting composites show enhanced electrical conductivity and mechanical strength. This makes them ideal candidates for use in electronic devices and sensors .
Environmental Applications
Pollutant Degradation
The compound has shown potential in environmental applications, particularly in the degradation of pollutants. Its photocatalytic properties allow it to facilitate the breakdown of organic pollutants under UV light exposure. This application is significant for wastewater treatment processes aimed at reducing toxic substances in industrial effluents .
Case Studies
| Study | Application Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL. |
| Study 3 | Enzyme Inhibition | Inhibited tyrosinase activity by up to 70%, suggesting potential for skin-lightening formulations. |
| Study 4 | Polymer Synthesis | Improved thermal stability of polymers by 30% when incorporated at 10% weight fraction. |
| Study 5 | Pollutant Degradation | Achieved over 90% degradation of phenolic compounds within 120 minutes under UV light exposure. |
Mechanism of Action
The mechanism of action of (Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its substitution pattern. Below is a detailed comparison with three closely related analogs:
Structural Analog: (Z)-8-[2-(4-Fluorophenyl)ethyl]-2-(4-pyridinylmethylene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS 1351663-56-3)
- Substituents :
- Core : Benzofuro-oxazin-one fused with a furan ring.
- R1 : 4-Pyridinylmethylene group at position 2.
- R2 : 4-Fluorophenethyl group at position 6.
- The pyridinylmethylene group introduces a basic nitrogen, which may influence binding to biological targets like kinases or receptors .
Structural Analog: (2Z)-8-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one (CAS 951937-69-2)
- Substituents :
- Core : Similar benzofuro-oxazin-one scaffold.
- R1 : Pyridin-4-ylmethylidene at position 2.
- R2 : 1,4-Benzodioxin group at position 7.
- The pyridinyl group may confer metal-chelating properties, relevant for catalytic or medicinal applications .
- Molecular Weight : 414.41 g/mol (vs. ~420–430 g/mol for the target compound, estimated based on substituent differences) .
Comparative Data Table
| Property | Target Compound | Analog 1 (CAS 1351663-56-3) | Analog 2 (CAS 951937-69-2) |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₀N₂O₄ (estimated) | C₂₇H₂₂FN₃O₄ | C₂₄H₁₈N₂O₅ |
| Molecular Weight | ~420–430 g/mol | 483.48 g/mol | 414.41 g/mol |
| Key Substituents | Benzylidene, furan-2-ylmethyl | 4-Pyridinylmethylene, 4-fluorophenethyl | Pyridin-4-ylmethylidene, benzodioxin |
| Polarity | Moderate (furan contributes) | High (fluorophenyl, pyridine) | High (benzodioxin, pyridine) |
| Potential Bioactivity | Antimicrobial, enzyme inhibition | Kinase inhibition, CNS targeting | Antioxidant, anti-inflammatory |
| Synthetic Complexity | High (multi-step fusion) | Moderate (crystallizes with 1,4-dioxane) | High (benzodioxin integration) |
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzofuro-oxazin-one core requires multi-step synthesis, including cyclization and selective substitution, as seen in analogs .
- Spectroscopic Characterization : While direct data for the target compound are unavailable, analogs are typically analyzed via ¹H/¹³C NMR and UV spectroscopy, with benzylidene and furan peaks appearing at δ 7.2–8.1 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
- Biological Relevance : The furan-methyl group may enhance membrane permeability compared to bulkier substituents (e.g., benzodioxin), though this requires validation via pharmacokinetic studies .
Biological Activity
(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C27H25NO6
- Molecular Weight : 459.5 g/mol
- CAS Number : 951983-37-2
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Below are some key findings:
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial effects against both bacterial and fungal strains. For instance:
- A study reported that the minimum inhibitory concentration (MIC) of the compound was lower than that of conventional antibiotics like ciprofloxacin and ketoconazole, suggesting a strong potential for treating infections caused by resistant strains .
Anticancer Activity
The compound has shown promise in anticancer research:
- In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These effects were attributed to the compound's ability to modulate cell cycle progression and induce oxidative stress .
The proposed mechanisms through which the compound exerts its biological effects include:
- Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase activity, which is crucial in melanin synthesis and can be targeted for skin-related disorders .
- Reactive Oxygen Species (ROS) Generation : The induction of ROS plays a significant role in triggering apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Study :
- Anticancer Study :
- Tyrosinase Inhibition Study :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the benzofuro[7,6-e][1,3]oxazin-3(7H)-one core?
- Methodological Answer : The core structure can be synthesized via multi-step protocols involving:
-
Pd-catalyzed cyclization : Palladium catalysts (e.g., Pd(OAc)₂) enable reductive cyclization of nitroarenes or nitroalkenes, as demonstrated in analogous heterocyclic systems .
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Furan-functionalization : The furan-2-ylmethyl group can be introduced via nucleophilic substitution or transition-metal-mediated coupling, leveraging methods from furan synthesis (e.g., cycloisomerization of enynols in green solvents) .
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Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to enforce the (Z)-configuration at the benzylidene moiety. For example, highlights stereoselective cyclohexyloxy group installation via chiral intermediates .
Synthetic Route Key Step Catalyst/Solvent Reference Pd-catalyzed cyclization Reductive cyclization Pd(OAc)₂, HCO₂H derivative Multi-step with furan coupling Nucleophilic substitution DMF, K₂CO₃
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Contradictions in NMR or MS data require:
- Multi-technique validation : Combine ¹H/¹³C NMR, HSQC, and NOESY to resolve ambiguities in proton coupling or stereochemistry .
- Computational alignment : Use tools like ACD/Labs Percepta to predict NMR shifts or compare with ChemSpider data for analogous structures .
- X-ray crystallography : Definitive confirmation of the (Z)-configuration and ring conformation, as applied in for a related dithiepino-furan system .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in Pd-catalyzed syntheses of similar oxazinone derivatives?
- Methodological Answer : Pd-mediated cyclization proceeds via:
- Nitro-to-amine reduction : Formic acid derivatives act as CO surrogates, generating Pd-carbene intermediates that dictate stereochemistry .
- Transition-state analysis : DFT calculations can model the energy barriers for (Z) vs. (E) isomer formation, as seen in for nitroarene systems .
Q. How can the hydrolytic stability of the oxazinone ring be evaluated under physiological conditions?
- Methodological Answer :
-
Accelerated degradation studies : Expose the compound to pH 1–9 buffers at 37°C, monitoring decomposition via HPLC (e.g., retention time shifts in for fluoroquinolones) .
-
Kinetic modeling : Calculate half-life (t₁/₂) using first-order kinetics. For example, notes organic compound degradation in wastewater, emphasizing temperature control to stabilize samples .
Condition pH Temperature Analytical Method Reference Acidic 1.2 37°C HPLC-UV Neutral 7.4 37°C LC-MS
Q. What strategies mitigate side reactions during furan-2-ylmethyl group installation?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) using TBS or acetyl groups, as applied in for spiro-decane-dione synthesis .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while minimizing furan ring-opening .
Data Contradiction Analysis
- Stereochemical Assignments : and use X-ray for unambiguous confirmation, whereas relies on computational predictions. Cross-validation is critical to resolve conflicts .
- Catalyst Efficiency : reports high Pd-catalyzed yields (~75%), while achieves moderate yields (62%) without Pd. Catalyst choice must balance cost vs. stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
